molecular formula C13H8Cl2N2 B2547061 (alphaZ)-alpha-(3,4-Dichlorophenyl)-1H-pyrrole-2-acrylonitrile

(alphaZ)-alpha-(3,4-Dichlorophenyl)-1H-pyrrole-2-acrylonitrile

Cat. No.: B2547061
M. Wt: 263.12 g/mol
InChI Key: IJJHHDLGGYDXGD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ANI-7 is a chemical compound known for its role as an activator of the aryl hydrocarbon receptor pathway. This pathway is significant in various biological processes, including the regulation of gene expression involved in xenobiotic metabolism. ANI-7 has shown potential in inhibiting the growth of multiple cancer cells, particularly breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANI-7 involves several steps, typically starting with the preparation of aniline derivatives. One common method is the nitration-reduction pathway, where a hydrogen atom on a benzene ring is replaced by a primary amine group through nitration followed by reduction . This method ensures the preservation of the aromatic system, which is crucial for the compound’s activity.

Industrial Production Methods

Industrial production of ANI-7 may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of transition-metal catalysts and photochemical dehydrogenative strategies can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ANI-7 undergoes various chemical reactions, including:

    Oxidation: ANI-7 can be oxidized to form different products, depending on the reaction conditions.

    Reduction: The compound can be reduced to simpler forms, often involving the removal of oxygen atoms.

    Substitution: ANI-7 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon and bases such as sodium hydroxide are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

ANI-7 exerts its effects by activating the aryl hydrocarbon receptor pathway. This activation leads to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. ANI-7 also induces DNA damage, checkpoint kinase 2 activation, and cell cycle arrest in the S phase, ultimately leading to cell death in sensitive cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic compound used as a starting material in the synthesis of ANI-7.

    Aniline: An important precursor in the nitration-reduction pathway to produce ANI-7.

    Quinones: Oxidation products of ANI-7 that share similar chemical properties.

Uniqueness of ANI-7

ANI-7 is unique due to its selective inhibition of breast cancer cell growth and its ability to activate the aryl hydrocarbon receptor pathway. This specificity makes it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-12-4-3-9(7-13(12)15)10(8-16)6-11-2-1-5-17-11/h1-7,17H/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJHHDLGGYDXGD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C(\C#N)/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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